molecular formula C18H16N6O2 B2826935 N-(1H-1,3-benzodiazol-2-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-08-8

N-(1H-1,3-benzodiazol-2-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2826935
CAS No.: 880812-08-8
M. Wt: 348.366
InChI Key: YMXYQNUQJUFIGZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a hybrid heterocyclic compound featuring both benzimidazole and benzotriazinone moieties linked via a butanamide chain. The benzimidazole group is a well-established pharmacophore in medicinal chemistry, often associated with antiviral, anticancer, and enzyme-inhibitory activities . The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety, a triazinone derivative, has gained attention for its role as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological disorders . The butanamide linker may enhance solubility and bioavailability, critical for pharmacokinetic optimization. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-16(21-18-19-14-8-3-4-9-15(14)20-18)10-5-11-24-17(26)12-6-1-2-7-13(12)22-23-24/h1-4,6-9H,5,10-11H2,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXYQNUQJUFIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N5O2C_{25}H_{21}N_{5}O_{2}. The structure features a benzodiazole and benzotriazine moiety linked through a butanamide group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods often include the formation of the benzodiazole and benzotriazine rings followed by coupling reactions to form the final product.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance:

  • Antibacterial Activity : Compounds synthesized with similar scaffolds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 100 µg/mL depending on the specific structure and substituents present .

Antifungal Activity

In addition to antibacterial properties, derivatives of benzodiazole and benzotriazine have been evaluated for antifungal activity. Studies indicate that these compounds exhibit effective antifungal properties against various strains of fungi, with some achieving MIC values as low as 50 µg/mL .

Other Biological Activities

Research has also highlighted other biological activities such as:

  • Analgesic Properties : Some derivatives have shown promise in pain relief models.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in preclinical studies .

Case Studies

Case Study 1: Antimicrobial Screening

A series of synthesized compounds based on the benzodiazole and benzotriazine framework were screened for their antimicrobial efficacy. The study found that specific substitutions on the benzodiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
A20Bactericidal
B50Bacteriostatic
C100No effect

Case Study 2: Anti-inflammatory Evaluation

In a model of induced inflammation in rats, a derivative of this compound was administered. Results showed a significant reduction in paw edema compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with analogous molecules:

Compound Name Key Functional Groups Biological Relevance Synthesis Method
N-(1H-1,3-Benzodiazol-2-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide Benzimidazole, benzotriazinone, butanamide GPR139 modulation, potential CNS targeting Multi-step condensation (hypothesized)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, tertiary alcohol N,O-bidentate directing group for C–H activation Amide coupling (acid chloride + amino alcohol)
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives Benzimidazole, hydrazide, Schiff base Antimicrobial, antitumor activities Condensation of hydrazide with aldehydes
4-Oxo-3,4-dihydro-1,2,3-benzotriazine derivatives (patented) Benzotriazinone GPR139 modulation Unspecified in evidence (patent focus)

Key Observations :

  • Benzimidazole vs. Benzotriazinone: While benzimidazole derivatives (e.g., compounds in ) prioritize hydrogen bonding for biological activity, benzotriazinones (e.g., patented GPR139 modulators ) rely on π-π stacking and hydrophobic interactions for receptor binding.
  • Synthetic Complexity : The target compound likely requires multi-step synthesis (similar to ), whereas simpler analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via single-step amide coupling .
Pharmacological and Structural Data
  • GPR139 Modulation: Benzotriazinone-containing compounds (e.g., patented derivatives ) exhibit nanomolar affinity for GPR138. The target compound’s benzimidazole moiety may introduce additional binding interactions, though experimental data are unavailable in the provided evidence.
  • Crystallographic Validation: SHELX-based refinement (e.g., ) is critical for confirming the planarity of benzotriazinone rings and hydrogen-bonding networks in related structures.

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